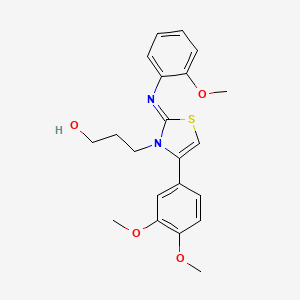
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of compounds with similar structural motifs, including various thiazole derivatives. For instance, studies have detailed the efficient synthesis of chemical modifiers for antibiotics, highlighting the role of thiazolyl and imino groups in the development of new synthetic pathways (Kanai et al., 1993). These findings suggest that the compound could be synthesized through similar methodologies for use in modifying the structure of antibiotics or other pharmacologically active molecules.
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies have been conducted on thiazole derivatives to understand their molecular structure, electronic properties, and potential biological activities. For example, molecular docking studies have investigated the interactions between similar compounds and biological targets, providing insights into their potential as pharmacologically active agents (Viji et al., 2020). These approaches could be applied to the compound of interest to predict its interaction with specific proteins or enzymes, informing drug design and development processes.
Photophysical Properties and Chemosensor Applications
Compounds featuring dimethoxyphenyl and thiazole units have been explored for their photophysical properties and potential as chemosensors. Research into pyrazoline derivatives, for example, has revealed their application in detecting metal ions through fluorescence changes, indicating the compound's potential use in environmental monitoring and bioimaging (Khan, 2020). This suggests that the compound , with its similar structural features, could also serve as a basis for developing new fluorescent chemosensors.
Antimicrobial Activity
Schiff bases derived from thiazole and methoxyphenol have been synthesized and tested for their antimicrobial properties. These studies have demonstrated moderate activity against certain bacterial and fungal species, suggesting the compound's potential utility in developing new antimicrobial agents (Vinusha et al., 2015). The structural similarity of the compound to these Schiff bases indicates its potential for antimicrobial activity research.
Propiedades
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-18-8-5-4-7-16(18)22-21-23(11-6-12-24)17(14-28-21)15-9-10-19(26-2)20(13-15)27-3/h4-5,7-10,13-14,24H,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASWRWYAYQZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)
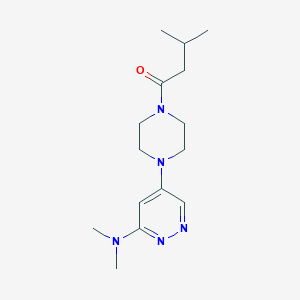
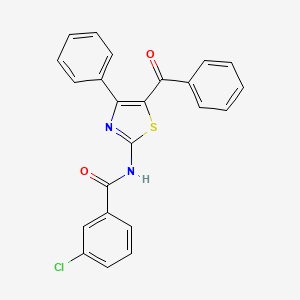

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B2724912.png)
![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2724913.png)

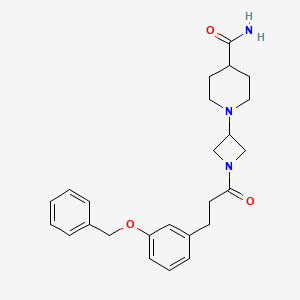
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)

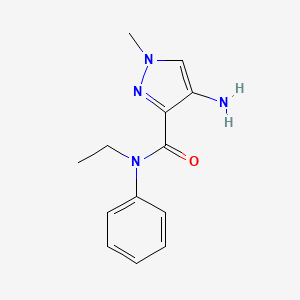
![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)
![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)